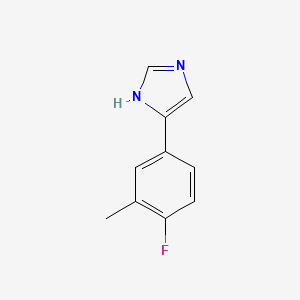
1H-indazole-1-carbonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-carbonylchloride is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene substitutes, such as triphosgene, can also be explored to enhance safety and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-indazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group, yielding 1H-indazole-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
1H-Indazole-1-Carboxylic Acid: From hydrolysis.
1H-Indazole-1-Methanol: From reduction.
Applications De Recherche Scientifique
1H-Indazole-1-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of enzyme inhibitors and receptor modulators for studying biological pathways.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1H-indazole-1-carbonylchloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of biologically active compounds, where the indazole core can interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1H-Indazole-1-Carboxylic Acid: Formed by hydrolysis of 1H-indazole-1-carbonylchloride, it shares the indazole core but lacks the reactive carbonyl chloride group.
1H-Indazole-1-Methanol: A reduction product, it also retains the indazole structure but with a hydroxyl group instead of a carbonyl chloride.
2H-Indazole: A structural isomer with different reactivity and applications.
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
indazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)11-7-4-2-1-3-6(7)5-10-11/h1-5H |
Clé InChI |
MPLONQNKODOGEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




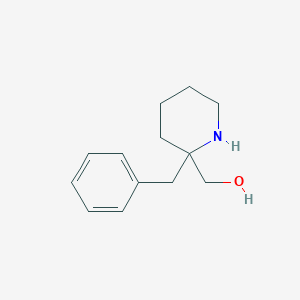
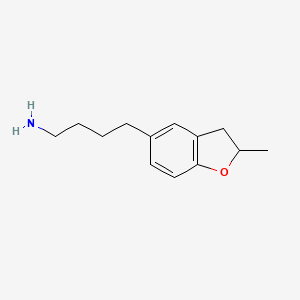
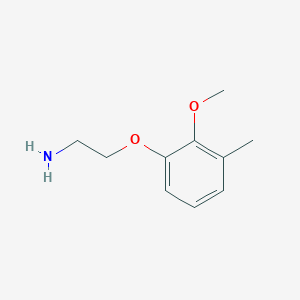
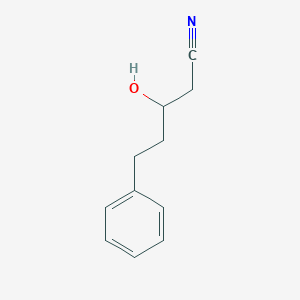
![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)

aminedihydrochloride](/img/structure/B13609549.png)

